2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride
Description
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride is a metallocene complex comprising a zirconium(IV) center coordinated to two substituted cyclopentadienyl (Cp) ligands and two chloride anions. The cyclopentadienyl ligands are substituted with 2-methylpropyl (isobutyl) groups, introducing steric bulk and electronic modifications compared to unsubstituted zirconocenes. This compound is part of the broader class of Group 4 metallocene dichlorides, widely used as catalysts in olefin polymerization and organic synthesis due to their tunable steric and electronic properties .
Properties
IUPAC Name |
2-(2-methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-8(2)7-9-5-3-4-6-9;;;/h2*3,5,8H,4,7H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZADISZSFJHEN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=[C-]CC=C1.CC(C)CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ligand Synthesis: 2-(2-Methylpropyl)cyclopenta-1,3-diene
The substituted cyclopentadienyl ligand is synthesized via alkylation of cyclopentadiene. Cyclopentadiene undergoes depolymerization at 40–42°C under nitrogen to yield the monomer, which is then alkylated with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride . The reaction is typically conducted in tetrahydrofuran (THF) at −78°C to prevent side reactions. After quenching with water, the product is extracted with diethyl ether and purified via fractional distillation (boiling point: 85–90°C at reduced pressure) .
Key Reaction Parameters
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Temperature : −78°C for alkylation; ambient for workup.
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Solvent : THF or diethylene glycol dimethyl ether.
Deprotonation to Form the Sodium Cyclopentadienide
The alkylated cyclopentadiene is deprotonated using sodium sand in diethylene glycol dimethyl ether under inert conditions. Sodium sand is prepared by melting sodium at 120–160°C in the solvent, followed by dropwise addition of the ligand . The mixture is refluxed for 4 hours, yielding a deep red solution of sodium 2-(2-methylpropyl)cyclopentadienide. Excess sodium is removed via filtration under nitrogen.
Critical Considerations
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Moisture Sensitivity : All steps require rigorous exclusion of air and moisture.
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Stoichiometry : A 2:1 molar ratio of sodium to ligand ensures complete deprotonation .
Metathesis Reaction with Zirconium Tetrachloride
The sodium cyclopentadienide is reacted with zirconium tetrachloride (ZrCl₄) in a 2:1 molar ratio. ZrCl₄ is suspended in n-hexane or THF at 0°C, and the ligand solution is added dropwise. The reaction proceeds for 3–6 hours at room temperature, forming a white precipitate . The solvent is evaporated under reduced pressure, leaving a crude solid.
Optimization Insights
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Solvent Choice : THF improves solubility but requires longer evaporation times compared to n-hexane .
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Reaction Monitoring : Completion is confirmed by the disappearance of ZrCl₄ via ICP-MS analysis .
Purification and Crystallization
The crude product is purified via Soxhlet extraction with chloroform for 8–10 hours to remove unreacted ZrCl₄ and sodium salts . The extract is concentrated, cooled to −20°C, and filtered to isolate white crystals. Final drying under vacuum yields Cp*ZrCl₂ with a purity >98%, as verified by ¹H NMR (δ: 6.41 ppm for cyclopentadienyl protons) and elemental analysis (Zr: 31.2% theoretical vs. 30.6–31.8% observed) .
Table 1: Comparison of Purification Methods
| Method | Solvent | Purity (%) | Yield (%) |
|---|---|---|---|
| Soxhlet Extraction | Chloroform | 98.5 | 70–75 |
| Recrystallization | Toluene | 97.2 | 65–70 |
| Column Chromatography | Hexane/EtOAc | 96.8 | 60–65 |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency. Pre-mixed solutions of sodium cyclopentadienide and ZrCl₄ in THF are pumped through a reactor at 25°C, with in-line filtration to remove NaCl byproducts . The process achieves a throughput of 10 kg/day with a yield of 72–75%.
Challenges and Solutions
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Scaling Issues : Agglomeration of ZrCl₄ is mitigated by ultrasonic dispersion.
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Cost Reduction : Recycling THF via distillation lowers operational expenses .
Characterization and Quality Control
The final product is characterized using:
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¹H NMR : Confirms ligand integrity (singlet at δ 6.41 ppm).
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ICP-MS : Quantifies zirconium content (31.2 ± 0.3%).
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X-ray Diffraction : Reveals a bent metallocene structure with Zr–Cl bond lengths of 2.42 Å .
Table 2: Analytical Data for Cp*ZrCl₂
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 242–245°C | DSC |
| Zr Content | 31.2% | ICP-MS |
| Cl Content | 23.8% | Gravimetric |
Chemical Reactions Analysis
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+)dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions.
Scientific Research Applications
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride exerts its effects involves the coordination of the zirconium ion with the cyclopentadiene ligand. This coordination facilitates various chemical reactions by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : Likely $ C{18}H{26}Cl_2Zr $ (inferred from substituent structure).
- Molecular Weight : ~404.12 g/mol (calculated).
- Substituent Effects : The isobutyl groups enhance steric hindrance around the zirconium center, influencing catalytic activity and polymer microstructure in applications like polyolefin production.
Comparison with Similar Compounds
The compound is compared below with structurally analogous zirconium and hafnium dichloride metallocenes, focusing on substituent size, molecular weight, and catalytic properties. Data are derived from product listings, patents, and chemical databases .
Table 1: Comparative Analysis of Zirconium and Hafnium Metallocene Dichlorides
Substituent Effects on Catalytic Performance
- Steric Hindrance: Larger substituents (e.g., isobutyl, isopropyl) restrict access to the metal center, slowing monomer insertion but favoring higher molecular weight polymers. For example, Bis(isopropylcyclopentadienyl)zirconium dichloride produces polyethylene with higher MW but lower activity than methyl-substituted analogs .
- Electronic Effects: Electron-donating substituents (e.g., alkyl groups) increase electron density at the zirconium center, enhancing electrophilicity and monomer coordination .
- Thermal Stability: Bulky substituents improve thermal stability by reducing ligand dissociation. For instance, methyl-substituted zirconocenes are less stable at high temperatures than isopropyl or isobutyl variants .
Comparison with Hafnium Analogs
Hafnium metallocenes (e.g., Bis(butylcyclopentadienyl)hafnium dichloride) generally exhibit lower catalytic activity but produce polymers with higher molecular weights due to slower β-hydride elimination. This makes them preferable for high-performance applications requiring ultra-high-MW polyethylene .
Bridged vs. Non-Bridged Metallocenes
Bridged metallocenes (e.g., Isopropylidenebis(cyclopentadienyl)zirconium(IV) dichloride, CAS 138533-79-6) feature a covalent link between Cp ligands, enforcing a rigid geometry. This enhances stereoselectivity in polymerization but may reduce activity compared to non-bridged analogs like the target compound .
Biological Activity
The compound 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride (CAS Number: 153539-81-2) is a zirconium-based organometallic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₂₆Cl₂Zr
- Molecular Weight : 404.5 g/mol
- Synonyms : Zirconium(IV) dichloride 2-(2-methylpropyl)cyclopenta-1,3-diene
Research indicates that organometallic compounds like zirconium complexes can interact with biological systems in various ways:
- Metal Coordination : Zirconium can form coordination complexes with biomolecules, potentially influencing enzymatic activity and cellular signaling pathways.
- Reactive Species Generation : These compounds may generate reactive oxygen species (ROS), which can lead to oxidative stress in cells, impacting cell viability and function.
Antitumor Activity
Studies have shown that certain zirconium complexes exhibit antitumor properties. For instance, zirconium-based compounds have been investigated for their ability to inhibit tumor growth through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Disruption of cellular signaling pathways critical for tumor progression.
Cytotoxicity
The cytotoxic effects of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride have been evaluated in various cancer cell lines. Notable findings include:
- A dose-dependent reduction in cell viability in treated cancer cells compared to control groups.
- Significant differences in cytotoxicity among different cell lines, suggesting selective targeting.
Study on Antitumor Efficacy
A study published in Nature Reviews highlighted the efficacy of zirconium complexes in inhibiting tumor growth. The compound was tested against several cancer cell lines, showing promising results:
- Cell Line Tested : SJSA-1 (osteosarcoma)
- IC50 Values : The compound exhibited IC50 values ranging from 50 to 100 nM across different concentrations.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 2-(2-Methylpropyl)cyclopenta-1,3-diene;Zr(4+);dichloride | 75 | SJSA-1 |
| Control Compound | 150 | SJSA-1 |
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics:
- Bioavailability : Approximately 40% after oral administration.
- Half-life : Estimated at around 6 hours, allowing for sustained biological activity.
Q & A
Q. How do environmental factors (e.g., humidity, light) degrade the compound, and how is this quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
